(-)-alpha-Himachalene

CAS No.: 3853-83-6

Cat. No.: VC1870835

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3853-83-6 |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |

| Standard InChI | InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1 |

| Standard InChI Key | ZJSIKVDEOWWVEH-KBPBESRZSA-N |

| Isomeric SMILES | CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C |

| SMILES | CC1=CC2C(CC1)C(=C)CCCC2(C)C |

| Canonical SMILES | CC1=CC2C(CC1)C(=C)CCCC2(C)C |

Introduction

Chemical Structure and Properties

Structural Identification and Nomenclature

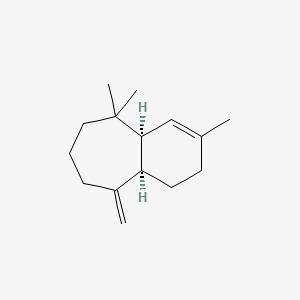

(-)-alpha-Himachalene belongs to the sesquiterpene class of compounds with the molecular formula C₁₅H₂₄. The International Union of Pure and Applied Chemistry (IUPAC) identifies this compound as (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzoannulene. This bicyclic compound is also designated as 3,5,5-trimethyl-9-methylene-2,4a,5,6,7,8,9,9a-octahydro-1H-benzoannulene in alternative naming conventions . The Chemical Abstracts Service (CAS) has assigned the registry number 3853-83-6 to this specific compound, facilitating its unambiguous identification in scientific literature and chemical databases .

In stereochemical terms, (-)-alpha-Himachalene represents the (1R,6S)-stereoisomer of cis-alpha-himachalene and functions as an enantiomer of (1S,6R)-alpha-himachalene . This stereochemical configuration contributes significantly to its biological activity profile, as different stereoisomers often display varying levels of bioactivity. The compound's three-dimensional structure features a bicyclic skeleton with a methylene group and three methyl substituents positioned at specific locations that determine its spatial arrangement and reactivity patterns.

Physical and Chemical Properties

(-)-alpha-Himachalene exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. With a precise molecular weight of 204.35100 g/mol and an exact mass of 204.18800 daltons, this compound falls within the typical range for sesquiterpenes . Its chemical structure confers a relatively high lipophilicity, as evidenced by a calculated LogP value of 4.72520, suggesting good membrane permeability and potential for bioaccumulation in lipid-rich tissues .

The compound can be represented through various chemical notations that enable computational analysis and database searching. These include the SMILES notation (CC1=C[C@H]2C@@HC(=C)CCCC2(C)C) with stereochemical descriptors and the InChI representation (InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1). These standardized representations facilitate structure-based computational studies, including molecular docking and pharmacokinetic predictions.

Table 1: Physical and Chemical Properties of (-)-alpha-Himachalene

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35100 g/mol |

| Exact Mass | 204.18800 daltons |

| LogP | 4.72520 |

| CAS Number | 3853-83-6 |

| IUPAC Name | (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzoannulene |

| SMILES | CC1=C[C@H]2C@@HC(=C)CCCC2(C)C |

Stereochemistry and Isomeric Relationships

The stereochemistry of (-)-alpha-Himachalene represents a critical determinant of its biological activity and chemical reactivity. As a chiral molecule, it possesses specific stereogenic centers that create distinct three-dimensional spatial arrangements. The compound is classified in the ChEBI (Chemical Entities of Biological Interest) database as the (1R,6S)-α-himachalene stereoisomer, distinguishing it from other configurational isomers within the himachalene family .

Within natural sources, (-)-alpha-Himachalene often coexists with related himachalene derivatives, particularly β-himachalene, which frequently appears in higher concentrations in certain essential oils. For instance, analysis of Cedar Atlas Essential Oils (CAEO) revealed β-himachalene (28.99%) and α-himachalene (14.43%) as principal bioactive components, highlighting their natural co-occurrence . This relationship between various himachalene isomers presents interesting opportunities for comparative studies of structure-activity relationships.

The stereochemical complexity of (-)-alpha-Himachalene has implications for its synthesis, with researchers developing various approaches to achieve stereoselective production of specific himachalene isomers. Synthetic methodologies have employed reactions such as Diels-Alder cyclization catalyzed by Lewis acids including SnCl₄·5H₂O, ZnCl₂, or ZnBr₂ to construct the characteristic bicyclic framework with the desired stereochemical configuration . Additionally, enantiospecific synthesis of related himachalene derivatives has been accomplished using intramolecular carbonyl-ene reactions, demonstrating the sophisticated chemical approaches developed to access these stereochemically defined structures .

Biological Activities

Antimicrobial Properties

(-)-alpha-Himachalene demonstrates significant antimicrobial activity against a broad spectrum of microorganisms, including both prokaryotic and eukaryotic pathogens. Research has established its efficacy against various bacterial and fungal strains through multiple experimental approaches. In vitro studies utilizing essential oils containing this compound have reported substantial antibacterial effects against both Gram-positive and Gram-negative bacteria, with particularly pronounced activity against Gram-positive microorganisms .

Quantitative assessment of antimicrobial potency through standardized microdilution testing has yielded impressive minimum inhibitory concentration (MIC) values ranging from 0.0625% to 0.25% v/v against Gram-positive bacteria, with corresponding minimum bactericidal concentration (MBC) values between 0.125% and 0.5% v/v . These metrics indicate potent inhibitory and bactericidal capabilities against these microorganisms. For fungal pathogens, experimental data demonstrates MIC values between 0.5% and 4.0% v/v, with minimum fungicidal concentrations (MFC) ranging from 0.5% to 8.0% v/v, confirming the compound's antifungal properties .

Disc diffusion assays have corroborated these findings, with inhibition zones exceeding 15 mm observed against 10 out of 11 tested microbial strains, including pathogenic fungi such as Aspergillus fumigatus . The consistency of antimicrobial activity across multiple test methodologies strengthens the evidence for (-)-alpha-Himachalene's potential as a natural antimicrobial agent, possibly functioning through disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 2: Antimicrobial Activity of (-)-alpha-Himachalene

| Microbial Group | MIC Range (% v/v) | MBC/MFC Range (% v/v) | Inhibition Zone |

|---|---|---|---|

| Gram-positive bacteria | 0.0625-0.25 | 0.125-0.5 | >15 mm |

| Gram-negative bacteria | Higher than Gram+ | Higher than Gram+ | >15 mm (most strains) |

| Fungal strains | 0.5-4.0 | 0.5-8.0 | >15 mm (most strains) |

Anticancer Effects

(-)-alpha-Himachalene has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic effects against multiple human cancer cell lines. Investigations have revealed its capacity to induce programmed cell death (apoptosis) in various malignant cells, with notable activity observed against brain, colon, and ovarian cancer cell lines. The compound's anticancer mechanism appears to involve modulation of critical signaling pathways that regulate cellular survival and proliferation.

Mechanistic studies suggest that (-)-alpha-Himachalene may influence multiple cellular processes associated with cancer progression. The compound's ability to induce apoptosis indicates potential interference with anti-apoptotic pathways commonly upregulated in cancer cells. Additionally, research hints at possible effects on cell cycle regulation, potentially arresting cancer cells at specific phases of the cell division process and preventing uncontrolled proliferation.

The natural origin of (-)-alpha-Himachalene presents an advantage in anticancer drug discovery, as naturally derived compounds often exhibit novel mechanisms of action that may overcome resistance mechanisms developed against conventional chemotherapeutic agents. Moreover, the compound's lipophilic nature, reflected in its LogP value of 4.72520, may facilitate cellular uptake and contribute to its observed cytotoxic effects by enabling interaction with intracellular targets .

Current research indicates that while (-)-alpha-Himachalene shows promising anticancer properties, additional studies are needed to fully elucidate its precise molecular targets, optimize its delivery to cancer cells, and evaluate its efficacy and safety in more complex experimental models. The development of semi-synthetic derivatives with enhanced potency and selectivity represents a promising direction for future investigations.

Anti-inflammatory Activity

(-)-alpha-Himachalene possesses notable anti-inflammatory properties that have been documented through various experimental approaches. In vitro studies have demonstrated the compound's ability to inhibit lipoxygenase (LOX) enzyme activity, a critical mechanism in inflammatory response . Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids to generate inflammatory mediators such as leukotrienes, which are implicated in various inflammatory conditions.

Experimental evidence indicates that (-)-alpha-Himachalene specifically targets the 5-LOX pathway, as evidenced by inhibition observed in 5-LOX inhibitory assays . This selective enzyme inhibition suggests a specific molecular interaction rather than a generalized anti-inflammatory effect. The inhibition of this enzymatic pathway could potentially reduce the production of pro-inflammatory leukotrienes, thereby attenuating inflammatory cascades at a molecular level.

The anti-inflammatory potential of (-)-alpha-Himachalene holds particular significance for the development of natural alternatives to conventional anti-inflammatory medications, which often present significant adverse effects with long-term use. As a component of essential oils with established safety profiles, this compound offers promising prospects for applications in managing inflammatory conditions through both topical and potentially systemic routes of administration.

Future research directions in this area include dose-response studies to establish optimal therapeutic concentrations, investigations into potential synergistic effects with other anti-inflammatory compounds, and in vivo validation of anti-inflammatory efficacy in relevant disease models. Additionally, structural optimization through semi-synthetic approaches may enhance the compound's anti-inflammatory potency and specificity for particular inflammatory pathways.

Insecticidal Applications

(-)-alpha-Himachalene has demonstrated significant insecticidal properties that position it as a promising natural alternative to synthetic pesticides. Research has established its effectiveness against specific agricultural pests, notably Gyropsylla spegazziniana, a major pest affecting Paraguay tea plantations. Experimental applications of this compound have resulted in substantial mortality rates among pest populations, indicating its potential utility in sustainable agricultural practices.

The insecticidal mechanism of (-)-alpha-Himachalene likely involves disruption of insect physiological processes, potentially through neurotoxic effects or interference with hormonal regulation. As a naturally derived compound, it may offer advantages over conventional synthetic insecticides, including potentially reduced environmental persistence, decreased risk of bioaccumulation in food chains, and possibly decreased development of resistance by target insects due to its complex mode of action.

Research Methodologies

Extraction and Isolation Techniques

The isolation of (-)-alpha-Himachalene from natural sources employs sophisticated extraction methodologies that ensure both yield efficiency and stereochemical integrity. The compound occurs naturally in various plant species, particularly within the Cedrus genus, necessitating specific extraction approaches tailored to botanical sources . Primary isolation techniques include steam distillation and hydrodistillation of plant material, which effectively separate volatile components including himachalene derivatives.

Following initial extraction, more refined separation methods are required to isolate pure (-)-alpha-Himachalene from complex essential oil mixtures. Column chromatography using silica gel or Sephadex LH-20 with optimized solvent systems such as hexane:ethyl acetate gradient elution has proven effective for fractionation purposes. The identity of isolated fractions is typically confirmed through comparative thin-layer chromatography (TLC) against authenticated standards and gas chromatography-mass spectrometry (GC-MS) retention indices.

For situations requiring isolation of trace quantities, preparative high-performance liquid chromatography (HPLC) with ultraviolet detection at wavelengths between 220-260 nm offers enhanced resolution capabilities. The stereochemical purity of isolated (-)-alpha-Himachalene can be assessed using chiral column HPLC, polarimetry, or circular dichroism spectroscopy to verify enantiomeric excess and confirm the desired stereoisomer has been obtained.

These methodological approaches allow researchers to obtain pure (-)-alpha-Himachalene for subsequent analytical characterization and biological activity screening. The optimization of extraction and isolation protocols continues to evolve, with increasing emphasis on environmentally sustainable methods that minimize solvent use while maximizing recovery of the target compound.

Analytical Characterization Methods

Comprehensive analytical characterization of (-)-alpha-Himachalene requires a multi-technique approach to confirm structural identity, stereochemical configuration, and purity. Nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone technique, with multiple experiments (¹H, ¹³C, DEPT, COSY, HSQC) providing critical information about bond connectivity and stereochemical relationships. These complementary NMR techniques collectively establish the carbon skeleton arrangement, hydrogen environments, and stereochemical configuration at key stereogenic centers.

Gas chromatography-mass spectrometry (GC-MS) serves as another essential analytical method, providing molecular weight confirmation and fragmentation patterns that function as characteristic fingerprints for structural identification. When coupled with retention index comparisons against authenticated standards, GC-MS offers powerful confirmation of compound identity within complex mixtures . Infrared (IR) spectroscopy complements these approaches by identifying functional group presence and confirming expected absorption patterns.

For definitive stereochemical analysis, X-ray crystallography represents the gold standard when crystalline derivatives are obtainable. Additionally, high-performance liquid chromatography (HPLC) utilizing chiral columns provides crucial assessment of enantiomeric purity, confirming the specific stereoisomer presence. Optical rotation measurements further verify stereochemical configuration through comparison with published values for known sesquiterpenes.

Table 3: Analytical Methods for (-)-alpha-Himachalene Characterization

| Analytical Technique | Information Provided | Significance |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Bond connectivity, stereochemical relationships | Structural confirmation |

| Gas Chromatography-Mass Spectrometry | Molecular weight, fragmentation pattern | Identity verification |

| Infrared Spectroscopy | Functional group identification | Structural confirmation |

| X-ray Crystallography | Absolute configuration | Definitive stereochemistry |

| Chiral HPLC | Enantiomeric excess | Stereochemical purity |

| Optical Rotation | Stereochemical configuration | Comparative verification |

Synthesis Approaches

The synthesis of (-)-alpha-Himachalene has been approached through various methodological strategies designed to construct its bicyclic framework with precise stereochemical control. One significant synthetic pathway involves Diels-Alder cyclization reactions catalyzed by Lewis acids including SnCl₄·5H₂O, ZnCl₂, or ZnBr₂, which establish the required bicyclic skeleton with specific stereochemical orientation . This approach represents a convergent strategy that efficiently constructs the complex molecular architecture in relatively few synthetic steps.

Alternative synthetic routes have utilized intramolecular carbonyl-ene reactions as key steps to establish the required stereochemistry. Notably, enantiospecific synthesis of the related (+)-trans-α-himachalene has been accomplished via an intramolecular type II carbonyl-ene reaction starting from (R)-carvone . This approach demonstrates the strategic use of naturally occurring chiral starting materials to control stereochemical outcomes in target molecules.

Strategies addressing stereochemical purity challenges in synthetic (-)-alpha-Himachalene involve sophisticated approaches including asymmetric catalysis utilizing chiral catalysts such as Jacobsen's chiral salen complexes during cyclization steps. Additionally, careful optimization of reaction conditions (temperature, solvent polarity) helps minimize undesired racemization. Post-synthetic purification methods including enzymatic resolution with lipases or chiral stationary phase HPLC provide additional refinement of enantiomeric purity, with monitoring via polarimetry or chiral gas chromatography.

These synthetic methodologies continue to evolve, with ongoing research focused on developing more efficient, sustainable, and scalable approaches to access (-)-alpha-Himachalene and related derivatives. Such advances hold significant potential for expanding the availability of this compound for both research applications and potential commercial development of its biological properties.

Current Applications and Future Perspectives

Agricultural Applications

(-)-alpha-Himachalene offers significant potential for agricultural applications, primarily through its established insecticidal properties. Its demonstrated effectiveness against agricultural pests such as Gyropsylla spegazziniana positions it as a promising natural alternative to synthetic insecticides. This application aligns with increasing consumer demand for organic produce and regulatory pressure to reduce synthetic pesticide use in agricultural practices.

The compound's natural origin in plant essential oils suggests potential compatibility with integrated pest management approaches and organic farming protocols. Formulation research to optimize delivery methods, persistence, and efficacy would be essential for developing commercial agricultural products based on (-)-alpha-Himachalene. Potential formulations might include microencapsulation technologies to provide controlled release or combination with other natural insecticidal compounds for synergistic effects.

Additionally, the antimicrobial properties of (-)-alpha-Himachalene suggest potential applications in managing plant pathogens, particularly fungal diseases that cause significant crop losses globally. Development of botanical fungicides based on this compound could provide farmers with additional tools for disease management that carry reduced environmental impact compared to conventional synthetic fungicides.

Future research directions should include field trials under diverse agricultural conditions, evaluation of effects on beneficial organisms including pollinators and natural predators, assessment of potential for pest resistance development, and optimization of application rates and timing. Economic analyses comparing (-)-alpha-Himachalene-based products with conventional agricultural chemicals would also be valuable for establishing commercial viability in agricultural markets.

Future Research Directions

Research on (-)-alpha-Himachalene continues to evolve across multiple scientific domains, with several promising avenues for future investigation. Structure-activity relationship studies represent a critical research direction, exploring how structural modifications to the core himachalene scaffold influence biological activities. Such investigations could lead to the development of semi-synthetic derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties for specific applications.

Mechanistic investigations at the molecular and cellular levels will be essential to fully elucidate how (-)-alpha-Himachalene exerts its diverse biological effects. Advanced techniques including transcriptomics, proteomics, and metabolomics could provide comprehensive insights into the compound's impact on cellular pathways and molecular targets. Computational approaches such as molecular docking and dynamics simulations offer complementary methods to predict interactions with biological targets like TRPV1 receptors or COX-2 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume